molecular formula C10H13BrO3S B12080283 1-Bromo-3-((3-methoxypropyl)sulfonyl)benzene

1-Bromo-3-((3-methoxypropyl)sulfonyl)benzene

Cat. No.: B12080283
M. Wt: 293.18 g/mol
InChI Key: DFUKGUWGPWEXAZ-UHFFFAOYSA-N
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Description

1-Bromo-3-((3-methoxypropyl)sulfonyl)benzene is an organic compound that belongs to the class of aromatic bromides It is characterized by a benzene ring substituted with a bromine atom and a sulfonyl group attached to a 3-methoxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-((3-methoxypropyl)sulfonyl)benzene typically involves the bromination of a suitable precursor, such as 3-((3-methoxypropyl)sulfonyl)benzene. The reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or distillation, to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-((3-methoxypropyl)sulfonyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-3-((3-methoxypropyl)sulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-((3-methoxypropyl)sulfonyl)benzene in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The sulfonyl group can also participate in various reactions, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H13BrO3S

Molecular Weight

293.18 g/mol

IUPAC Name

1-bromo-3-(3-methoxypropylsulfonyl)benzene

InChI

InChI=1S/C10H13BrO3S/c1-14-6-3-7-15(12,13)10-5-2-4-9(11)8-10/h2,4-5,8H,3,6-7H2,1H3

InChI Key

DFUKGUWGPWEXAZ-UHFFFAOYSA-N

Canonical SMILES

COCCCS(=O)(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

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